3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid
Overview
Description
3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid is a chemical compound with the molecular formula C4H5BrN2O2 . It is used in various fields of chemistry, including medicinal and organic chemistry .
Synthesis Analysis
The synthesis of 3-bromo-Δ2-isoxazolines, a class of compounds that includes 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid, is predominantly based on the 1,3-dipolar cycloaddition . This is a pericyclic reaction accompanied by remarkable regio- and stereo-selectivity, making it especially suitable for the production of complex molecules with specific regio- and stereo-chemical requirements .Molecular Structure Analysis
The molecular structure of 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid is characterized by a bromine atom attached to the third carbon of the isoxazole ring . The compound has a molecular weight of 193.00 g/mol .Chemical Reactions Analysis
3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid exhibits interesting reactivity patterns. It is an electrophilic warhead, able to react with nucleophilic active sites of different enzymes . This makes it a valuable synthetic intermediate, presenting a peculiar reactivity spectrum that allows access to useful chemical functions .Physical And Chemical Properties Analysis
The predicted boiling point of 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid is 313.9±52.0 °C, and its predicted density is 2.24±0.1 g/cm3 .Scientific Research Applications
Heterocyclic Compound Synthesis
Research indicates the use of brominated dihydroisoxazoles in synthesizing various heterocyclic compounds. For instance, a study by Flores et al. (2009) demonstrated the regiospecific synthesis of brominated 3,4-polymethylene-5-hydroxy-5-trichloromethyl-4,5-dihydroisoxazoles from ω-bromo-2-trichloroacetylcycloalkanones with hydroxylamine. This process yields significant insights into the versatile applications of brominated isoxazoles in chemical synthesis (Flores et al., 2009).
Pharmaceutical Intermediate Synthesis
In the pharmaceutical industry, dihydroisoxazoles like 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid can be crucial intermediates. A study by Niu Wen-bo (2011) outlined the synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for a new insecticide. This process involves multiple steps including bromination and cyclization, highlighting the role of such compounds in synthesizing complex pharmaceuticals (Niu Wen-bo, 2011).
Chemical Reaction Studies
The properties of 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid and similar compounds are also studied for their reaction mechanisms. For example, research by Pocar et al. (1980) explored the reactions of 5-amino-3-aryl-4-methylene-4,5-dihydroisoxazoles with various nucleophiles, providing valuable insights into the chemical behavior of these compounds (Pocar et al., 1980).
Structural and Conformational Studies
Structural and conformational analyses of dihydroisoxazole derivatives are another area of interest. Research by Meneghetti and Artali (2008) conducted structural studies on diastereomeric dihydroisoxazolyl cyclopropane derivatives, contributing to a deeper understanding of the spatial and electronic configurations of these compounds (Meneghetti & Artali, 2008).
Biochemical Applications
In biochemical research, derivatives of dihydroisoxazole have been investigated for their potential inhibitory effects on certain biological processes. Choi et al. (2005) studied 3-bromo-4,5-dihydroisoxazole compounds for their ability to inhibit human transglutaminase 2, which plays a role in various disorders. This research highlights the potential biomedical applications of these compounds (Choi et al., 2005).
Safety And Hazards
properties
IUPAC Name |
3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO3/c5-3-1-2(4(7)8)9-6-3/h2H,1H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBYUJCBKKNLAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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